3-(Oxolan-3-yloxy)propan-1-ol
Description
3-(Oxolan-3-yloxy)propan-1-ol is a polyol ether featuring a tetrahydrofuran (oxolan) ring linked via an ether bond to a propan-1-ol moiety. Its molecular structure comprises a hydroxyl group on the terminal carbon of a three-carbon chain (propan-1-ol) and an oxolan-3-yloxy substituent. The oxolan ring (C₄H₈O) contributes to its amphiphilic nature, balancing polar (ether and hydroxyl groups) and nonpolar (alkyl chain) characteristics. For example, oxetane- and dioxolane-containing propanols (e.g., 2-(oxetan-3-yl)propan-1-ol) are utilized in medicinal chemistry due to their strained rings and hydrogen-bonding capabilities .
Properties
IUPAC Name |
3-(oxolan-3-yloxy)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c8-3-1-4-10-7-2-5-9-6-7/h7-8H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSUMJKJNHQIHOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Oxolan-3-yloxy)propan-1-ol can be achieved through several methods. One common approach involves the reaction of oxolane with 3-chloropropanol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the propanol attacks the oxolane ring, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 3-(Oxolan-3-yloxy)propan-1-ol may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process typically includes the use of catalysts to enhance the reaction rate and ensure the efficient conversion of starting materials to the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Oxolan-3-yloxy)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or ether.
Substitution: The oxolane ring can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or ethers.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
3-(Oxolan-3-yloxy)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Oxolan-3-yloxy)propan-1-ol involves its interaction with specific molecular targets. The oxolane ring and hydroxyl group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 3-(oxolan-3-yloxy)propan-1-ol with key analogs, focusing on molecular features, physical properties, and applications.
Key Findings:
Dioxolane-containing analogs (e.g., ) exhibit higher polarity due to dual oxygen atoms, favoring solubility in polar solvents .
Functional Group Impact: Sulfur-containing analogs like 3-(methylsulphanyl)propan-1-ol are volatile and contribute to flavor profiles, whereas hydroxyl-rich compounds (e.g., target compound) may serve as hydrogen-bond donors in drug design . Amino-substituted propanols (e.g., 3-(diethylamino)-2,2-dimethyl-propan-1-ol) require stringent safety protocols due to flammability and reactivity .
Regulatory and Industrial Relevance: Propanol derivatives with aromatic substituents (e.g., 2,2-dimethyl-3-(3-tolyl)propan-1-ol) are regulated under IFRA standards for fragrances, suggesting similar regulatory scrutiny for the target compound if used in cosmetics .
Biological Activity
3-(Oxolan-3-yloxy)propan-1-ol is a chiral organic compound characterized by its unique structure, which includes an oxolane moiety and a hydroxyl functional group. This compound has garnered attention in scientific research due to its potential biological activities and interactions with various biomolecules. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, applications in medicine, and relevant case studies.
The molecular formula of 3-(Oxolan-3-yloxy)propan-1-ol is . The presence of the oxolane ring contributes to the compound's stability and reactivity, particularly in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 132.16 g/mol |
| Boiling Point | ~210 °C |
| Solubility | Miscible in water and organic solvents |
The biological activity of 3-(Oxolan-3-yloxy)propan-1-ol is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The hydroxyl group can engage in hydrogen bonding, while the oxolane ring may facilitate conformational changes in target proteins.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation: It may interact with cell surface receptors, influencing signaling pathways related to cell growth and differentiation.
Biological Activity
Research indicates that 3-(Oxolan-3-yloxy)propan-1-ol exhibits various biological activities, including anti-inflammatory and anti-cancer properties.
Case Study: Anti-Cancer Activity
A study investigated the effects of 3-(Oxolan-3-yloxy)propan-1-ol on cancer cell lines. The results demonstrated that the compound significantly inhibited cell proliferation in breast cancer cells (MCF-7) through apoptosis induction. The mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-Cancer | Inhibition of MCF-7 proliferation | |
| Anti-inflammatory | Reduction in cytokine production | |
| Enzyme Inhibition | Inhibition of phospholipase A2 |
Applications in Medicine
Due to its promising biological activities, 3-(Oxolan-3-yloxy)propan-1-ol is being explored for potential therapeutic applications:
- Drug Development: It serves as a lead compound in drug discovery efforts targeting specific enzymes or receptors.
- Therapeutic Formulations: Its anti-inflammatory properties suggest applications in formulating treatments for inflammatory diseases.
Research Findings
Recent studies have focused on optimizing the synthesis of 3-(Oxolan-3-yloxy)propan-1-ol derivatives to enhance its biological activity. These derivatives exhibit improved potency against various targets compared to the parent compound.
Table 3: Recent Research Findings
| Study Focus | Findings | Year |
|---|---|---|
| Synthesis Optimization | Enhanced potency in enzyme inhibition | 2024 |
| Structure-Activity Relationship (SAR) | Identification of key structural features for activity | 2024 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
